molecular formula C11H11N3O3S B5708318 ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate

ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No.: B5708318
M. Wt: 265.29 g/mol
InChI Key: GBGSFSOAHHTBRH-UHFFFAOYSA-N
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Description

Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-pyridinyl group and at the 2-position with a thioether-linked ethyl acetate moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature and metabolic stability . The 4-pyridinyl group introduces a nitrogen heterocycle capable of hydrogen bonding and π-π interactions, which are critical for biological targeting, such as kinase inhibition or DNA intercalation .

Formation of a 5-substituted 1,3,4-oxadiazole-2-thione intermediate via cyclization of thiosemicarbazides or hydrazides with carbon disulfide .

Alkylation of the thione sulfur with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to install the thioacetate group .

Properties

IUPAC Name

ethyl 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-2-16-9(15)7-18-11-14-13-10(17-11)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGSFSOAHHTBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding potassium salt. This intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrazinolysis to Form Hydrazide Derivatives

The ester group undergoes nucleophilic acyl substitution with hydrazine hydrate:

  • Reagents/Conditions :

    • 80% hydrazine hydrate (10 equiv)

    • Methanol, room temperature, 3–4 hours

  • Product : 2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetohydrazide .

  • Yield : 70–90% (observed in structurally similar compounds ).

Condensation with Phthalic Anhydride

The hydrazide intermediate reacts with phthalic anhydride to form isoindoline-1,3-dione derivatives:

  • Reagents/Conditions :

    • Phthalic anhydride (2.0 equiv)

    • Glacial acetic acid, reflux, 4–5 hours

  • Product : N-(1,3-Dioxoisoindolin-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide .

  • Yield : 60–75% .

Hydrolysis of the Ester to Carboxylic Acid

Acidic or basic hydrolysis converts the ester to a carboxylic acid:

  • Reagents/Conditions :

    • Hydrochloric acid (6 M) or sodium hydroxide (2 M)

    • Ethanol/water (1:1), reflux, 3–6 hours

  • Product : 2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid .

  • Applications : Intermediate for further amidation or conjugation .

Alkylation at the Oxadiazole Nitrogen

The oxadiazole nitrogen can undergo alkylation under strong basic conditions:

  • Reagents/Conditions :

    • Alkyl halides (e.g., 1-bromododecane)

    • Sodium hydride (NaH) in DMF, 3–6 hours

  • Product : N-Alkyl derivatives of the oxadiazole core .

  • Yield : 50–80% (varies with alkyl chain length ).

Scientific Research Applications

Chemistry

Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various derivatives that can exhibit different properties and reactivities.

Biology

Research indicates that this compound possesses potential biological activities , particularly:

  • Antimicrobial Properties: Studies have shown that derivatives of oxadiazoles can exhibit activity against various microbial strains.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation by interacting with specific cellular pathways .

Medicine

In the field of medicine, this compound is being explored for its potential as a neuroprotective agent . Its ability to modulate biochemical pathways could make it a candidate for treating neurodegenerative diseases.

Industrial Applications

The compound is also utilized in the development of new materials and as a precursor in various chemical processes. Its unique properties make it suitable for applications in:

  • Polymer Chemistry: As an additive or modifier to enhance material properties.
  • Pharmaceutical Industry: In drug formulation and development due to its bioactive potential.

Antitumor Activity Study

A study conducted on novel 5-pyridyl-1,3,4-oxadiazole derivatives demonstrated significant antitumor activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth, suggesting that this compound might share similar mechanisms .

Antimicrobial Activity Assessment

Research published in peer-reviewed journals has reported that derivatives of this compound exhibit broad-spectrum antimicrobial effects. The studies highlight its effectiveness against resistant strains of bacteria, showcasing its potential as a therapeutic agent in infectious diseases .

Mechanism of Action

The mechanism of action of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Key Substituents Electronic Effects Biological Relevance Reference
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate 4-Pyridinyl, ethyl thioacetate Pyridine provides H-bonding and π-stacking sites Potential kinase/DNA targeting
Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate 2-Hydroxyphenyl, ethyl thioacetate Hydroxyl group enhances polarity and antioxidant activity Antioxidant applications
Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate p-Tolyl, ethyl thioacetate Methyl group increases lipophilicity Antimicrobial lead compound
2-Oxo-2H-chromen-4-yl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate (6a) Coumarin, phenyl, thioacetate Coumarin enables fluorescence and DNA intercalation Anticancer and antimicrobial activity
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-oxadiazole] Thiadiazole, cyclohexylamino, thioether Thiadiazole introduces sulfur-based interactions Antifungal (Candida spp.)

Key Observations :

  • Pyridine vs. Phenyl/Tolyl Groups : The 4-pyridinyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to phenyl or p-tolyl substituents, which are more lipophilic. This difference may improve solubility and target specificity in biological systems .
  • Thioacetate vs. Coumarin Esters : The ethyl thioacetate group offers metabolic versatility (e.g., esterase cleavage), whereas coumarin-based esters (e.g., compound 6a) provide intrinsic fluorescence for imaging and DNA-binding properties .
  • Oxadiazole vs.

Key Observations :

  • The target compound’s synthesis aligns with methods for other oxadiazole-thioacetates (e.g., ), utilizing hydrazide cyclization and thioalkylation.
  • Coumarin derivatives require additional steps for coumarin-hydrazide preparation, reducing overall efficiency .

Key Observations :

  • The 4-pyridinyl group’s role in kinase/DNA binding (hypothesized in the target compound) is supported by , where pyridine-based oxadiazoles showed PIM-1 kinase inhibition .
  • Thioacetate derivatives with polar substituents (e.g., hydroxyl or pyridinyl groups) exhibit enhanced bioactivity compared to lipophilic analogs (e.g., p-tolyl), likely due to improved target engagement .

Biological Activity

Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a compound belonging to the oxadiazole class, characterized by a unique structure that includes a pyridine ring and an oxadiazole ring linked via a thioether group. This structural configuration has drawn significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by reaction with ethyl bromoacetate. This process yields the final product with a high degree of purity through methods such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For instance, it demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays revealed that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be approximately 20 µM and 25 µM respectively, indicating a promising anticancer profile .

The mechanism through which this compound exerts its biological effects may involve interaction with specific molecular targets within cells. For example, it has been suggested that the compound may inhibit key enzymes involved in cellular signaling pathways associated with cancer progression or microbial survival. Further studies are required to elucidate these pathways definitively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the substituents on the pyridine or oxadiazole rings can significantly influence potency and selectivity. For instance, variations in the alkyl chain length or functional groups attached to the oxadiazole have shown to enhance or diminish activity against specific targets .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial & Anticancer20 (MCF-7)
Ethyl 2-{(4-amino-5-(pyridin-4-yl)-1H-triazol-3-yl)thio}acetateStructureAnticancer15 (MCF-7)
Methyl (3-chloro-1H-triazol-1-yl)acetateStructureModerate Antimicrobial>100

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Antiviral Activity : A study demonstrated that derivatives of oxadiazoles could inhibit HIV replication by targeting transcriptional mechanisms without cytotoxic effects on host cells .
  • Neuroprotective Effects : Another investigation into oxadiazole derivatives revealed neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's .

Q & A

Q. What are the optimized synthetic protocols for ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate, and how are reaction conditions tailored to improve yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. A representative protocol involves refluxing 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol with NaOH in ethanol (40 mL, 1 h), followed by ethyl chloroacetate addition and further reflux (4 h). Slow cooling and recrystallization (ethanol:water = 4:1) yield the product (62%, m.p. >375°C) . Variations in solvent polarity, reaction time, and stoichiometry of reactants (e.g., sodium monochloroacetate in aqueous medium) can influence yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : To verify substituent positions (e.g., pyridinyl protons at δ 8.5–7.5 ppm, oxadiazole-thioacetate linkages) .
  • Melting Point Analysis : High melting points (>375°C) indicate thermal stability and purity .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content to confirm molecular composition .

Q. How can researchers assess the hydrolytic stability of the thioacetate ester group under physiological conditions?

  • Methodological Answer : Perform pH-dependent stability studies in buffered solutions (e.g., PBS at pH 7.4 and simulated gastric fluid at pH 1.2). Monitor degradation via HPLC or LC-MS over 24–72 h. The ester group’s susceptibility to hydrolysis informs drug delivery strategies .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., Mycobacterium tuberculosis 14α-demethylase). Docking scores and binding poses (e.g., hydrogen bonds with pyridinyl nitrogen) guide structural modifications to enhance affinity . Quantum mechanical calculations (DFT) optimize geometry and electronic properties for reactivity predictions .

Q. How do structural modifications (e.g., substituting the pyridinyl group) alter antimycobacterial activity?

  • Methodological Answer : Synthesize analogs by replacing 4-pyridinyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv. For example, nitro-substituted derivatives show MICs <6.25 µg/mL due to enhanced membrane penetration . Correlate activity with LogP and polar surface area to refine QSAR models.

Q. What formulation challenges arise when developing tablet forms of this compound, and how are they addressed?

  • Methodological Answer : Challenges include poor compressibility and friability. Wet granulation with excipients (e.g., microcrystalline cellulose, PVP) improves flowability. A four-factor experimental design optimizes parameters:
  • Binder concentration (2–5% w/w),
  • Disintegrant type (e.g., crospovidone vs. SSG),
  • Compression force (10–20 kN),
  • Lubricant (magnesium stearate at 0.5–1%).
    Tablets must meet pharmacopeial standards for mass uniformity (±5%), friability (<1%), and disintegration time (<30 min) .

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